6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol
Overview
Description
6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol, commonly known as tocopherol or vitamin E, is a fat-soluble vitamin that plays a crucial role in maintaining human health. The compound was first isolated in 1922 by Herbert Evans and Katherine Bishop, who discovered that it was essential for preventing fetal resorption in rats. Since then, tocopherol has been extensively studied for its antioxidant properties and potential health benefits.
Scientific Research Applications
Metabolic Studies
- Metabolism in Animals : This compound, identified as CO/1408, has been studied for its metabolism in rats and dogs. The study identified eight metabolites, involving processes like oxidation, hydroxylation, and conjugation with glucuronic acid (Schiavi et al., 1992).
Chromatographic Analysis
- High-Performance Liquid Chromatographic Separation : Research aimed at optimizing the chromatographic separation of this compound and its impurities for purity and stability analysis in pharmaceutical formulations has been conducted, showing the efficacy of β-cyclodextrin as an eluent modifier (Italia et al., 1991).
Pharmacological Activity
- Mucoactive Drug Properties : Pharmacological studies indicate the potential usefulness of this compound as a mucoactive drug, showing positive effects on pulmonary secretion and mucociliary transport rate in rats (Zuccari et al., 1992).
Interaction with Proteins
- Protein Interactions in Allergenic Activity : It has been synthesized as a model compound to study interactions with proteins, especially in the context of allergenic activity. This research helps in understanding the allergenic mechanisms of similar compounds (Lepoittevin & Karlberg, 1994).
Crystal Structures
- Structural Analysis : Crystal structure studies of related compounds provide insights into the molecular arrangement and bonding, aiding in the understanding of its chemical properties (Odabaşoǧlu et al., 2003).
Antisepsis Agent Synthesis
- Synthesis of Antisepsis Agent : Research has been conducted on the synthesis of optically active cyclohexene derivatives as new antisepsis agents, demonstrating the compound's potential in medicinal chemistry (Yamada et al., 2006).
Liquid Mixture Studies
- Study of Trimolecular Liquid Mixture : This compound has been part of studies analyzing the structure of liquid mixtures, contributing to the understanding of molecular interactions in solutions (Bowron & Diaz Moreno, 2005).
properties
IUPAC Name |
(1S,5R)-2-(2-hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-11(2,14)9-4-3-8(5-6-12)10(13)7-9/h3,9-10,12-14H,4-7H2,1-2H3/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDYCFMYAPMHAC-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC=C(C(C1)O)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC=C([C@H](C1)O)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908186 | |
Record name | 2-(2-Hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol | |
CAS RN |
103079-06-7, 127913-03-5 | |
Record name | 1-Cyclohexene-1-ethanol, 6-hydroxy-4-(1-hydroxy-1-methylethyl)-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103079067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127913035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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